molecular formula C17H23NO3 B4236345 4-[(cyclooctylamino)carbonyl]phenyl acetate

4-[(cyclooctylamino)carbonyl]phenyl acetate

Cat. No. B4236345
M. Wt: 289.4 g/mol
InChI Key: BGYOXCFQDFPSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cyclooctylamino)carbonyl]phenyl acetate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anti-tumor effects in preclinical studies and is currently being tested in clinical trials as a potential cancer treatment.

Mechanism of Action

4-[(cyclooctylamino)carbonyl]phenyl acetate binds to a specific DNA sequence within the rDNA promoter region, preventing the recruitment of transcription factors and RNA polymerase I to the site. This results in a reduction in ribosomal RNA synthesis and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-[(cyclooctylamino)carbonyl]phenyl acetate has also been shown to have other biochemical and physiological effects. It has been shown to activate the DNA damage response pathway, leading to the induction of apoptosis in cancer cells. It also has anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(cyclooctylamino)carbonyl]phenyl acetate in lab experiments is its specificity for RNA polymerase I transcription. This allows for selective inhibition of ribosomal RNA synthesis and subsequent cell death in cancer cells. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research involving 4-[(cyclooctylamino)carbonyl]phenyl acetate. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance its efficacy. Another area of interest is in the development of biomarkers to predict patient response to the drug. Additionally, further research is needed to determine the optimal dosing and treatment schedule for 4-[(cyclooctylamino)carbonyl]phenyl acetate in different cancer types.

Scientific Research Applications

4-[(cyclooctylamino)carbonyl]phenyl acetate has been shown to selectively inhibit RNA polymerase I transcription, leading to a reduction in ribosomal RNA synthesis and subsequent cell death in cancer cells. This mechanism of action makes it a promising candidate for the treatment of various types of cancer, including solid tumors and hematological malignancies.

properties

IUPAC Name

[4-(cyclooctylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13(19)21-16-11-9-14(10-12-16)17(20)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYOXCFQDFPSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.